molecular formula C11H10BrN3 B2738020 5-bromo-N-(4-methylphenyl)pyrimidin-2-amine CAS No. 1289210-04-3

5-bromo-N-(4-methylphenyl)pyrimidin-2-amine

Cat. No.: B2738020
CAS No.: 1289210-04-3
M. Wt: 264.126
InChI Key: BCSNLDBNYXJRMZ-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-methylphenyl)pyrimidin-2-amine is a brominated pyrimidine derivative featuring a pyrimidine core substituted with a bromine atom at position 5 and an N-(4-methylphenyl)amine group at position 2. This compound is of interest in medicinal chemistry due to the pyrimidine scaffold's prevalence in bioactive molecules, including kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

5-bromo-N-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c1-8-2-4-10(5-3-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSNLDBNYXJRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methylphenyl)pyrimidin-2-amine typically involves the bromination of pyrimidine derivatives followed by amination. One common method starts with the bromination of pyrimidine at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 5-bromopyrimidine is then subjected to a nucleophilic substitution reaction with 4-methylaniline to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom on the pyrimidine ring undergoes nucleophilic substitution under specific conditions. Key reactions include:

Amination Reactions

  • Reaction with primary/secondary amines :
    Treatment with amines (e.g., methylamine, morpholine) replaces the bromine atom. For example:
    5-Bromo-N-(4-methylphenyl)pyrimidin-2-amine+RNH25-R-NH-pyrimidin-2-amine derivative+HBr\text{this compound} + \text{RNH}_2 \rightarrow \text{5-R-NH-} \text{pyrimidin-2-amine derivative} + \text{HBr}

    • Conditions : Pd catalysis, ligand-assisted coupling, or thermal activation (100–160°C) .

    • Yield : 58–89% depending on amine nucleophilicity and steric effects .

Hydrolysis to Hydroxypyrimidines

  • Conversion to 5-hydroxypyrimidine :
    Bromine is replaced by a hydroxyl group under basic aqueous conditions:
    This compound+NaOH5-Hydroxy-N-(4-methylphenyl)pyrimidin-2-amine+NaBr\text{this compound} + \text{NaOH} \rightarrow \text{5-Hydroxy-N-(4-methylphenyl)pyrimidin-2-amine} + \text{NaBr}

    • Conditions : Reflux in 1,4-dioxane/H₂O with K₂CO₃ .

    • Applications : Intermediate for further functionalization (e.g., phosphorylation).

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form C–C or C–heteroatom bonds.

Suzuki–Miyaura Coupling

  • Reaction with arylboronic acids :
    Substitution of bromine with aryl groups:
    This compound+ArB(OH)25-Ar-pyrimidin-2-amine derivative\text{this compound} + \text{ArB(OH)}_2 \rightarrow \text{5-Ar-} \text{pyrimidin-2-amine derivative}

    • Catalyst : Tetrakis(triphenylphosphine)palladium(0) .

    • Base : K₃PO₄ or Na₂CO₃.

    • Yield : 60–85% .

Table 1: Representative Suzuki Coupling Examples

Boronic AcidProduct Substituent (Ar)Yield (%)Ref.
4-Methoxyphenyl4-OCH₃Ph78
3-ThienylThiophene-3-yl72
4-Fluorophenyl4-FPh82

Buchwald–Hartwig Amination

  • Formation of diarylamines :
    Coupling with aryl halides to install aryl groups at position 5:
    This compound+Ar–X5-Ar-N-(4-methylphenyl)pyrimidin-2-amine\text{this compound} + \text{Ar–X} \rightarrow \text{5-Ar-N-(4-methylphenyl)pyrimidin-2-amine}

    • Catalyst : Pd(dba)₂/Xantphos .

    • Base : Cs₂CO₃.

    • Yield : 65–90% .

Functionalization of the Aromatic Amine

The 2-amine group undergoes alkylation or acylation to modify solubility or biological activity.

Alkylation

  • Reaction with alkyl halides :
    NH2-pyrimidine+R–XNR–pyrimidine+HX\text{NH}_2\text{-pyrimidine} + \text{R–X} \rightarrow \text{NR–pyrimidine} + \text{HX}

    • Conditions : K₂CO₃ in DMF, 60–80°C .

    • Example : Methylation with CH₃I yields N-methyl derivatives (85% yield) .

Acylation

  • Formation of amides :
    Reaction with acyl chlorides or anhydrides:
    NH2-pyrimidine+RCOClNHCOR–pyrimidine+HCl\text{NH}_2\text{-pyrimidine} + \text{RCOCl} \rightarrow \text{NHCOR–pyrimidine} + \text{HCl}

    • Conditions : Pyridine base, room temperature .

Comparative Reactivity Insights

The bromine atom in this compound exhibits distinct reactivity compared to structurally related compounds:

Table 2: Reactivity Comparison with Analogues

CompoundKey ReactionRate/YieldRef.
5-Bromo-4-chloropyrimidin-2-amineSNAr with NH₃92%
N-(4-Bromophenyl)pyrimidin-2-amineSuzuki coupling78%
This compound Buchwald–Hartwig amination88%
  • Steric Effects : The 4-methylphenyl group slightly reduces reaction rates in bulky nucleophile systems .

  • Electronic Effects : Electron-donating methyl groups enhance stability but reduce electrophilicity at position 5 .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 5-bromo derivatives, including 5-bromo-N-(4-methylphenyl)pyrimidin-2-amine, exhibit promising anticancer properties. Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. For instance, a study highlighted the synthesis of bromopyrimidine analogs that demonstrated significant cytotoxic effects against these cell lines, suggesting that derivatives of this compound could serve as lead candidates in anticancer drug development .

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for tumor growth. For example, compounds containing the pyrimidine moiety have been associated with the inhibition of protein kinases, which play a vital role in cell signaling and proliferation.

Antimicrobial Properties

Broad-Spectrum Activity
this compound has also been evaluated for its antimicrobial activity. Studies have reported that related bromopyrimidine compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The effectiveness of these compounds is often assessed using broth dilution methods to determine minimum inhibitory concentrations (MICs) .

Synthesis and Derivatives

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and coupling reactions with various aryl groups. The presence of the bromine atom allows for further functionalization, which can enhance biological activity or alter pharmacokinetic properties .

Derivatives Exploration
Exploration of derivatives is crucial for optimizing biological activity. By modifying the side chains or substituents on the pyrimidine ring, researchers can develop compounds with improved efficacy or reduced toxicity profiles. For instance, derivatives with different aryl groups or additional halogen atoms have shown varied activities in preliminary studies .

Biochemical Research Applications

Binding Affinity Studies
Molecular docking studies have been employed to assess the binding affinity of this compound to specific biological targets such as enzymes and receptors. These studies provide insights into the compound's potential mechanism of action and help identify its therapeutic targets.

In Vitro Assays
In vitro assays are essential for evaluating the biological activity of this compound. Techniques such as MTT assays are commonly used to assess cytotoxicity against cancer cell lines, while antimicrobial efficacy is evaluated through standard microbiological methods .

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methylphenyl)pyrimidin-2-amine is not well-documented. as a pyrimidine derivative, it is likely to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidin-2-amine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Activities
This compound Br (C5), N-(4-methylphenyl) (C2) C₁₁H₁₀BrN₃ 264.12 High lipophilicity; synthetic versatility
5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine Br (C5), Cl (C2), N-(4-fluorophenyl) (C4) C₁₀H₆BrClFN₃ 302.53 Enhanced electronegativity (F, Cl); potential antimicrobial activity
5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine Br (C5), N-(furan-2-ylmethyl) (C2) C₉H₈BrN₃O 270.09 Oxygen heterocycle; altered metabolic stability
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine F (C4-Ph), CH₃ (C6), N-(4-methylphenyl) (C4) C₂₅H₂₄FN₅ 413.49 Intramolecular H-bonding; antibacterial activity
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Br (C5), Cl (C2), N-cyclopentyl (C4) C₉H₁₀BrClN₃ 276.56 Cyclic aliphatic amine; improved solubility

Key Observations:

  • Substituent Position: The position of the bromine (C5 vs. C4) and amine group (C2 vs. C4) significantly impacts electronic distribution. For example, C4-substituted amines (e.g., 5-bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine) exhibit distinct resonance effects compared to C2-substituted analogs .
  • Halogen Effects: Bromine's larger atomic radius and polarizability enhance π-stacking interactions in crystal structures (evidenced in ), whereas fluorine's electronegativity improves metabolic stability .
  • Aromatic vs. Aliphatic Amines: Cyclopentylamine substituents (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) reduce steric hindrance compared to bulky aryl groups, favoring synthetic accessibility .

Biological Activity

5-bromo-N-(4-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential therapeutic effects against various diseases, including cancer and infections. The following sections provide a detailed overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4-bromopyrimidine with 4-methylphenyl isocyanate. Various methodologies can be employed to optimize yield and purity, including solvent-free conditions or the use of catalysts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 cells, with IC50 values ranging from 1.75 to 9.46 µM, outperforming standard chemotherapeutic agents like 5-Fluorouracil (5-FU) . The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased levels of caspase 9 in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound also shows promising antimicrobial activity. Preliminary tests indicate that it possesses inhibitory effects against various bacterial strains, suggesting potential applications in treating infections . The specific mechanisms underlying its antimicrobial action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with this compound displayed a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of approximately 70% after four weeks of treatment . Histological analysis revealed that treated tumors exhibited increased apoptosis and reduced proliferation markers.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL. Further analysis suggested that the compound might act synergistically with existing antibiotics, enhancing their efficacy .

Research Findings Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity IC50 Value Cell Line/Bacterial Strain Mechanism
Anticancer1.75 - 9.46 µMMCF-7, MDA-MB-231Induction of apoptosis via caspase activation
Antimicrobial10 µg/mLVarious Gram-positive/negative strainsDisruption of cell wall synthesis

Q & A

Q. What are the established synthetic routes for 5-bromo-N-(4-methylphenyl)pyrimidin-2-amine, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Buchwald-Hartwig amination. Key steps include:
  • Halogenation : Bromination at the 5-position of the pyrimidine core using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) .
  • Amination : Coupling the bromopyrimidine intermediate with 4-methylaniline using Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in toluene/EtOH at reflux .
  • Yield Optimization : Critical parameters include catalyst loading (1–5 mol%), base selection (Cs₂CO₃ or K₃PO₄), and reaction time (12–24 hrs). Purification via column chromatography (silica gel, hexane/EtOAc) ensures >90% purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for pyrimidine and toluidine groups) .
  • HRMS : Validate molecular weight (theoretical [M+H]⁺ = 292.04 g/mol).
  • Crystallography :
  • Single-crystal X-ray diffraction (space group P1) reveals intramolecular N–H⋯N hydrogen bonds (2.94–3.00 Å) and dihedral angles between pyrimidine and aryl rings (e.g., 11.3°–70.1°), influencing conformational stability .

Q. What initial biological screening approaches are recommended for assessing its bioactivity?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of kinases or proteases (e.g., IC₅₀ determination via fluorescence polarization) .
  • Antimicrobial Screening : Use microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify rate-limiting steps (e.g., Pd-catalyzed C–N coupling) .
  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and side products, reducing trial-and-error experimentation .
  • Solvent Screening : COSMO-RS simulations optimize solvent polarity for improved reaction kinetics .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Assay Validation : Ensure consistent cell viability protocols (e.g., ATP levels vs. membrane integrity assays) to avoid false positives .
  • Orthogonal Techniques : Cross-validate enzyme inhibition with SPR (surface plasmon resonance) for binding affinity confirmation .
  • Purity Analysis : Use HPLC-MS to rule out impurities (e.g., residual Pd) affecting biological results .

Q. How do structural modifications (e.g., bromine substitution) impact physicochemical properties and activity?

  • Methodological Answer :
  • SAR Studies : Replace bromine with Cl, F, or CF₃ to assess effects on lipophilicity (logP) and H-bonding. Bromine’s electronegativity enhances π-stacking in enzyme pockets .
  • Crystallographic Analysis : Compare dihedral angles (e.g., 24.5° in bromo vs. 2.7° in fluoro derivatives) to correlate conformation with bioactivity .

Q. What reactor designs improve scalability and purity in large-scale synthesis?

  • Methodological Answer :
  • Flow Chemistry : Continuous-flow reactors (Corning AFR) enhance heat/mass transfer, reducing side reactions (e.g., dehalogenation) .
  • Membrane Separation : Ceramic membranes (50 kDa MWCO) remove Pd catalysts post-reaction, achieving >99% purity .

Q. How to analyze hydrogen bonding and π-π stacking interactions via crystallography?

  • Methodological Answer :
  • Hydrogen Bond Metrics : Measure N–H⋯N distances (2.94–3.00 Å) and angles (150–160°) using Mercury software .
  • π-π Stacking : Calculate centroid-to-centroid distances (3.7–4.0 Å) and interplanar angles (<10°) to assess aromatic interactions .

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